1-(4-(2-Methyl-6-(p-tolylamino)pyrimidin-4-yl)piperazin-1-yl)-2-(pyrimidin-2-yloxy)ethanone

Description

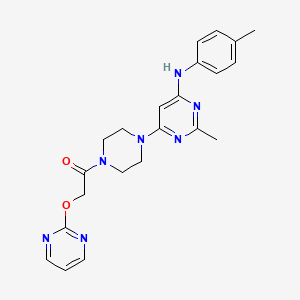

The compound 1-(4-(2-Methyl-6-(p-tolylamino)pyrimidin-4-yl)piperazin-1-yl)-2-(pyrimidin-2-yloxy)ethanone is a heterocyclic molecule featuring a piperazine core linked to a substituted pyrimidine ring and an ethanone moiety. The pyrimidine ring contains a methyl group at position 2 and a p-tolylamino substituent at position 6, while the ethanone group is further substituted with a pyrimidin-2-yloxy chain.

Properties

IUPAC Name |

1-[4-[2-methyl-6-(4-methylanilino)pyrimidin-4-yl]piperazin-1-yl]-2-pyrimidin-2-yloxyethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N7O2/c1-16-4-6-18(7-5-16)27-19-14-20(26-17(2)25-19)28-10-12-29(13-11-28)21(30)15-31-22-23-8-3-9-24-22/h3-9,14H,10-13,15H2,1-2H3,(H,25,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOKHOAYCIWJYDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=CC(=NC(=N2)C)N3CCN(CC3)C(=O)COC4=NC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-(2-Methyl-6-(p-tolylamino)pyrimidin-4-yl)piperazin-1-yl)-2-(pyrimidin-2-yloxy)ethanone is a synthetic compound that has garnered attention for its potential biological activities. This compound is characterized by its complex structure, which includes piperazine and pyrimidine moieties, suggesting a multifaceted mechanism of action in biological systems.

Chemical Structure

The molecular structure of the compound can be represented as follows:

| Property | Details |

|---|---|

| Molecular Formula | C19H24N4O2 |

| Molecular Weight | 336.43 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly in the context of neuropharmacology and oncology. The piperazine ring is known to enhance binding affinity to neurotransmitter receptors, while the pyrimidine groups may play a role in modulating enzyme activity.

Key Mechanisms:

- Receptor Binding : The compound may act as an antagonist or agonist at specific receptors, influencing neurotransmitter release and uptake.

- Enzyme Inhibition : Potential inhibition of enzymes involved in cell signaling pathways, particularly those related to cancer proliferation and survival.

- Antioxidant Activity : Some studies suggest that similar compounds exhibit antioxidant properties, potentially reducing oxidative stress in cells.

Biological Activity Data

Recent studies have evaluated the biological activity of this compound through various assays. The following table summarizes key findings:

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Cancer Treatment : In vitro studies have shown that the compound can significantly inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

- Neurological Disorders : Research indicates that this compound may modulate neurotransmitter systems, making it a candidate for further investigation in conditions such as depression and anxiety disorders.

- Oxidative Stress Reduction : The antioxidant properties observed in preliminary studies suggest potential applications in neuroprotection and age-related diseases.

Scientific Research Applications

Research indicates that this compound exhibits significant biological activities, particularly in the fields of oncology and neurology. Key findings include:

Anticancer Properties

1-(4-(2-Methyl-6-(p-tolylamino)pyrimidin-4-yl)piperazin-1-yl)-2-(pyrimidin-2-yloxy)ethanone has been studied for its potential to inhibit cancer cell proliferation. Preliminary studies suggest that it may interfere with specific signaling pathways involved in cell growth and apoptosis.

Neurological Effects

The compound's structural features suggest possible interactions with neurotransmitter systems. It is hypothesized to modulate pathways related to anxiety and depression, making it a candidate for further investigation in neuropharmacology.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the therapeutic efficacy of this compound. Variations in substituents on the piperazine and pyrimidine rings can significantly influence its biological activity. For instance:

| Substituent | Effect on Activity |

|---|---|

| Methyl group at position 2 | Enhances binding affinity to target receptors |

| p-Tolylamino group | Increases lipophilicity, improving membrane penetration |

Case Studies

Several studies have documented the effects of this compound on various cancer cell lines and neurological models:

- Cancer Cell Line Study : In vitro studies demonstrated that treatment with this compound resulted in a significant reduction in cell viability in breast cancer cells (MCF7), indicating potential as an anticancer agent .

- Neuropharmacological Assessment : Animal models treated with this compound showed reduced anxiety-like behavior in behavioral tests, suggesting its utility as an anxiolytic agent .

Comparison with Similar Compounds

Target Compound vs. Sulfonyl-Piperazine Analogs

A key structural distinction lies in the substituents on the piperazine ring. For example, compounds such as {6-[4-chloro-2-(trifluoromethyl)phenyl]-2-methylpyrimidin-4-yl}[4-(substituted sulfonyl)piperazin-1-yl]methanone (11a-j) () feature sulfonyl groups on the piperazine nitrogen, synthesized via reactions with sulfonyl chlorides . In contrast, the target compound lacks sulfonyl groups but incorporates a pyrimidin-2-yloxy-ethanone chain, which may confer distinct electronic and steric properties.

Target Compound vs. Alkoxy-Substituted Pyrimidine Derivatives

The compound 1-(4-(6-Isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone () shares a piperazine-pyrimidine backbone but substitutes the p-tolylamino group with an isopropoxy group and replaces the pyrimidin-2-yloxy chain with a 4-methoxyphenyl-ethanone. This difference likely impacts solubility and target selectivity .

Molecular Properties and Pharmacokinetic Profiles

Functional Group Impact on Reactivity and Binding

Research Findings and Implications

While direct biological data for the target compound are absent, insights can be extrapolated from structurally related molecules:

Sulfonyl Analogs : Compounds with sulfonyl-piperazine motifs () have demonstrated enhanced metabolic stability due to the electron-withdrawing nature of sulfonyl groups, which may reduce oxidative degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.